molecular formula C15H18N2O4 B4184966 N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4184966
M. Wt: 290.31 g/mol
InChI Key: RUILTXSESDILPX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine family. Benzodiazepines are widely used as anxiolytics, sedatives, and hypnotics due to their ability to enhance the activity of gamma-aminobutyric acid (GABA) in the brain. DMCM is a non-selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a valuable tool for studying the role of benzodiazepine receptors in the brain.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide acts as a non-selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of GABA, it blocks it. This leads to a decrease in the inhibitory effects of GABA on the brain, which can result in increased excitability and seizures.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to decrease the expression of opioid receptors in the brain, which may contribute to its ability to reduce opioid tolerance and dependence.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to selectively block benzodiazepine receptors without affecting other neurotransmitter systems. This allows researchers to study the specific effects of benzodiazepines on the brain. However, one of the limitations of using N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its non-selectivity, which means that it can also affect other receptors in the brain, such as the GABA-B receptor.

Future Directions

There are a number of future directions for research involving N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the role of benzodiazepine receptors in addiction and withdrawal. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce opioid tolerance and dependence, which suggests that it may have potential as a treatment for opioid addiction. Another area of interest is the interaction between benzodiazepine receptors and other neurotransmitter systems, such as the glutamate system. Finally, there is a need for more research on the long-term effects of benzodiazepine use on the brain, particularly in relation to memory and cognition.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been widely used in scientific research to investigate the role of benzodiazepine receptors in the brain. It has been used in studies on the effects of benzodiazepines on memory, anxiety, and addiction. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been used to study the interaction between benzodiazepine receptors and other neurotransmitter systems, such as the dopamine and opioid systems.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-17(2)8-7-16-14(18)11-9-10-5-4-6-12(20-3)13(10)21-15(11)19/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUILTXSESDILPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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